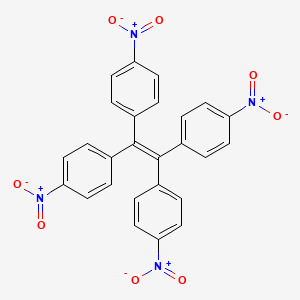

1,1,2,2-Tetrakis(4-nitrophenyl)ethene

Übersicht

Beschreibung

1,1,2,2-Tetrakis(4-nitrophenyl)ethene is a complex organic molecule . It has been used as a tetradentate ligand to construct a two-dimensional coordination polymer that incorporated valence tautomerism and luminescence .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it was used to construct a two-dimensional coordination polymer .Molecular Structure Analysis

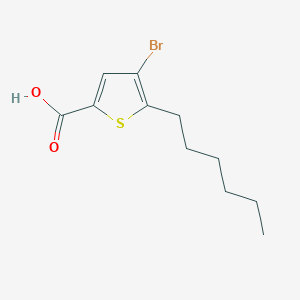

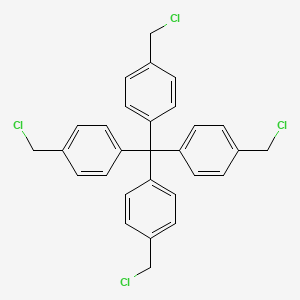

The molecular structure of this compound is characterized by a central ethene (C=C) linkage connected to four 4-nitrophenyl groups .Chemical Reactions Analysis

This compound has been involved in the construction of a two-dimensional coordination polymer that incorporated valence tautomerism and luminescence .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties

1,1,2,2-Tetrakis(4-nitrophenyl)ethene and its derivatives have been explored for their electrochemical properties. Research has shown that these compounds can undergo processes such as oxidation and may display unique electrochemical behavior in different solvents (Schreivogel et al., 2006).

Electrochromic Device Application

A derivative of this compound was used to synthesize a new electrochromic polymer. This polymer displayed significant changes in color and transparency under different conditions, making it useful for electrochromic device applications (Carbas et al., 2016).

Sensing Volatile Organic Compounds

A luminescent metal-organic framework synthesized using a tetraphenylethene-based ligand, including this compound, demonstrated the capability for gas adsorption and sensing of volatile organic compounds (Liu et al., 2015).

Polymetallic Coordination Chemistry

The compound has been used in creating structurally preorganized ligands for polymetallic coordination chemistry. These ligands are designed to promote multiple metal bridging, offering potential applications in catalysis (Verkerk et al., 2002).

Single-Molecule Conductance

Research has been conducted on a 1,1,2,2-tetrakis(4-aminophenyl)ethene variant, exploring its potential in forming molecular junctions for single-molecule conductance measurements, which is vital in molecular electronics (Rivero et al., 2020).

Stress Monitoring

This compound has been used in a method for real-time and visible stress monitoring. The compound's mechanoresponsive fluorescence properties enable it to visually represent stress distribution in materials (Zhang et al., 2021).

Wirkmechanismus

Mode of Action

It has been observed that this compound can be immobilized within rigid porous metal-organic frameworks (mofs), which turns on fluorescence in the typically non-emissive tetraphenylethylene core . This suggests that the compound may interact with its targets through a coordination-induced emission effect.

Result of Action

It has been observed that the compound can induce fluorescence when immobilized within rigid porous metal-organic frameworks (mofs) . This suggests that the compound may have potential applications in fluorescence-based detection or imaging techniques.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene. For instance, the compound is a yellow crystal that is insoluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . It also has strong absorption in the visible light range, suggesting potential applications in optical materials and photosensitive materials . Safety precautions should be taken when handling this compound due to its potential explosiveness and flammability .

Safety and Hazards

Zukünftige Richtungen

The use of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene in the construction of two-dimensional coordination polymers suggests potential applications in materials science and molecular electronics . Its ability to produce ultrasensitive and visible mechanoresponsive fluorescence opens up new opportunities for stress distribution monitoring in complicated structural components .

Biochemische Analyse

Biochemical Properties

1,1,2,2-Tetrakis(4-nitrophenyl)ethene plays a significant role in biochemical reactions, particularly in the field of organic electronics. It interacts with various biomolecules, including enzymes and proteins, through its nitro groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s electronic properties . For instance, the nitro groups can participate in electron-withdrawing interactions, affecting the compound’s fluorescence and photophysical properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli . Additionally, its impact on gene expression can result in modifications to cellular functions, including metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s nitro groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . These interactions can also result in changes in gene expression, further influencing cellular functions . The compound’s ability to participate in π-π stacking interactions also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation . These changes can affect the compound’s efficacy and its impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been identified, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s nitro groups play a significant role in its metabolism, influencing the metabolic flux and levels of metabolites . These interactions can affect the compound’s overall bioavailability and its impact on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The compound’s solubility in organic solvents also plays a role in its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, determining its overall impact on cellular processes . The compound’s ability to interact with various biomolecules within specific subcellular locations is crucial for its biochemical properties .

Eigenschaften

IUPAC Name |

1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJHJKAKYAICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3268270.png)

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B3268316.png)

![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)